Cas no 850881-86-6 (4-(4-Fluorophenyl)-7-hydroxy-2H-chromen-2-one)

4-(4-Fluorophenyl)-7-hydroxy-2H-chromen-2-one is a fluorinated coumarin derivative with notable structural and functional properties. Its incorporation of a 4-fluorophenyl group enhances electronic characteristics, making it valuable in pharmaceutical and material science research. The 7-hydroxy substitution provides reactivity for further functionalization, enabling applications in fluorescence probes, bioactive molecule synthesis, and photochemical studies. The compound's rigid chromen-2-one core contributes to stability and predictable interaction profiles. Its well-defined structure and synthetic versatility make it a useful intermediate in medicinal chemistry, particularly for developing fluorinated analogs with tailored biological activity. The product is typically characterized by high purity and consistent performance in research applications.
4-(4-Fluorophenyl)-7-hydroxy-2H-chromen-2-one structure
850881-86-6 structure
商品名:4-(4-Fluorophenyl)-7-hydroxy-2H-chromen-2-one
CAS番号:850881-86-6
MF:C15H9FO3
メガワット:256.228567838669
MDL:MFCD11112064
CID:68976
PubChem ID:45480275

4-(4-Fluorophenyl)-7-hydroxy-2H-chromen-2-one 化学的及び物理的性質

名前と識別子

    • 4-(4-Fluorophenyl)-7-hydroxy-2H-chromen-2-one
    • 2H-1-Benzopyran-2-one, 4-(4-fluorophenyl)-7-hydroxy-
    • 4-(4-fluorophenyl)-7-hydroxychromen-2-one
    • 4-(4-Fluorophenyl)-7-hydroxy-2H-1-benzopyran-2-one
    • Pechmann condensation
    • 2H-1-Benzopyran-2-one,4-(4-fluorophenyl)-7-hydroxy-
    • 3150AC
    • PC448013
    • EN000734
    • AX8075327
    • 881B866
    • 4-(4-Fluorophenyl)-7-hydroxy-2H-1-benzopyran-2-one (ACI)
    • AKOS015853550
    • AC-24387
    • DS-13133
    • MFCD11112064
    • C76727
    • CS-0157519
    • SCHEMBL21648244
    • 4-(4-fluorophenyl)-7-hydroxy-chromen-2-one
    • DTXSID10670273
    • 850881-86-6
    • MDL: MFCD11112064
    • インチ: 1S/C15H9FO3/c16-10-3-1-9(2-4-10)13-8-15(18)19-14-7-11(17)5-6-12(13)14/h1-8,17H
    • InChIKey: IFZWARQDKMDZNE-UHFFFAOYSA-N
    • ほほえんだ: O=C1C=C(C2C=CC(F)=CC=2)C2C(=CC(=CC=2)O)O1

計算された属性

  • せいみつぶんしりょう: 256.05400
  • どういたいしつりょう: 256.054
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 1
  • 複雑さ: 385
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 46.5

じっけんとくせい

  • 密度みつど: 1.409
  • ふってん: 451.5°C at 760 mmHg
  • フラッシュポイント: 226.877°C
  • 屈折率: 1.647
  • PSA: 50.44000
  • LogP: 3.30470

4-(4-Fluorophenyl)-7-hydroxy-2H-chromen-2-one セキュリティ情報

4-(4-Fluorophenyl)-7-hydroxy-2H-chromen-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D749309-1g
4-(4-Fluorophenyl)-7-hydroxy-2H-chromen-2-one
850881-86-6 98%
1g
$285 2023-09-02
abcr
AB443905-1 g
4-(4-Fluorophenyl)-7-hydroxy-2H-1-benzopyran-2-one; .
850881-86-6
1g
€347.60 2022-06-10
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
F843488-250mg
4-(4-Fluorophenyl)-7-hydroxy-2H-chromen-2-one
850881-86-6 98%
250mg
540.90 2021-05-17
Chemenu
CM128404-250mg
4-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one
850881-86-6 98%
250mg
$*** 2023-05-29
A2B Chem LLC
AC22253-250mg
4-(4-Fluorophenyl)-7-hydroxy-2h-chromen-2-one
850881-86-6 98%
250mg
$58.00 2024-04-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSU515-250mg
4-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one
850881-86-6 95%
250mg
¥598.0 2024-04-16
Ambeed
A440578-5g
2H-1-Benzopyran-2-one,4-(4-fluorophenyl)-7-hydroxy-
850881-86-6 98%
5g
$804.0 2025-03-04
1PlusChem
1P004S3X-250mg
4-(4-Fluorophenyl)-7-hydroxy-2H-chromen-2-one
850881-86-6 98%
250mg
$57.00 2025-02-21
eNovation Chemicals LLC
D749309-100mg
4-(4-Fluorophenyl)-7-hydroxy-2H-chromen-2-one
850881-86-6 98%
100mg
$100 2024-06-07
Aaron
AR004SC9-100mg
4-(4-Fluorophenyl)-7-hydroxy-2H-chromen-2-one
850881-86-6 98%
100mg
$54.00 2023-12-13

4-(4-Fluorophenyl)-7-hydroxy-2H-chromen-2-one 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Ethyl 4-fluoro-β-oxobenzenepropanoate ;  0 °C; 3 - 4 h, rt
リファレンス
Synthesis and Biological Investigation of Coumarin Piperazine (Piperidine) Derivatives as Potential Multireceptor Atypical Antipsychotics
Chen, Yin; Wang, Songlin; Xu, Xiangqing; Liu, Xin; Yu, Minquan; et al, Journal of Medicinal Chemistry, 2013, 56(11), 4671-4690

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Methanesulfonic acid ;  rt; 15 min, 40 °C
1.2 Solvents: Ethanol ;  20 min, < 25 °C
1.3 Reagents: Sodium hydroxide Solvents: Acetone ,  Water ;  rt → 40 °C; 30 min, pH 9, 40 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 9 → pH 5
リファレンス
A Practical Synthesis of 5-Lipoxygenase Inhibitor MK-0633
Gosselin, Francis; Britton, Robert A.; Davies, Ian W.; Dolman, Sarah J.; Gauvreau, Danny; et al, Journal of Organic Chemistry, 2010, 75(12), 4154-4160

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  15 h, 0 °C → rt
リファレンス
Substituted coumarins as potent 5-lipoxygenase inhibitors
Grimm, Erich L.; Brideau, Christine; Chauret, Nathalie; Chan, Chi-Chung; Delorme, Daniel; et al, Bioorganic & Medicinal Chemistry Letters, 2006, 16(9), 2528-2531

ごうせいかいろ 4

はんのうじょうけん
1.1 Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  3 h, 80 °C
リファレンス
Synthesis of 4-arylcoumarins via palladium-catalyzed arylation/cyclization of ortho-hydroxylcinnamates with diaryliodonium salts
Yang, Yang; Han, Jianwei; Wu, Xunshen; Xu, Shujia; Wang, Limin, Tetrahedron Letters, 2015, 56(24), 3809-3812

4-(4-Fluorophenyl)-7-hydroxy-2H-chromen-2-one Raw materials

4-(4-Fluorophenyl)-7-hydroxy-2H-chromen-2-one Preparation Products

4-(4-Fluorophenyl)-7-hydroxy-2H-chromen-2-one 関連文献

4-(4-Fluorophenyl)-7-hydroxy-2H-chromen-2-oneに関する追加情報

Introduction to 4-(4-Fluorophenyl)-7-hydroxy-2H-chromen-2-one (CAS No. 850881-86-6)

4-(4-Fluorophenyl)-7-hydroxy-2H-chromen-2-one, also known by its CAS number 850881-86-6, is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of chromones, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The unique structural features of 4-(4-Fluorophenyl)-7-hydroxy-2H-chromen-2-one make it a promising candidate for various therapeutic applications.

The chemical structure of 4-(4-Fluorophenyl)-7-hydroxy-2H-chromen-2-one consists of a chromone core with a 4-fluorophenyl substituent at the 4-position and a hydroxyl group at the 7-position. The presence of these functional groups imparts specific chemical and biological properties to the molecule. The fluorine atom in the phenyl ring enhances the lipophilicity and metabolic stability of the compound, while the hydroxyl group contributes to its solubility and reactivity.

Recent studies have highlighted the potential of 4-(4-Fluorophenyl)-7-hydroxy-2H-chromen-2-one in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential candidate for treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, 4-(4-Fluorophenyl)-7-hydroxy-2H-chromen-2-one has also shown promising antioxidant activity. Research conducted by a team at the University of California, Los Angeles (UCLA) found that this compound effectively scavenges free radicals and protects cells from oxidative stress. This property is particularly relevant in preventing age-related diseases and neurodegenerative disorders such as Alzheimer's disease.

The anticancer potential of 4-(4-Fluorophenyl)-7-hydroxy-2H-chromen-2-one has been another area of active research. A study published in Cancer Research reported that this compound selectively induces apoptosis in cancer cells while sparing normal cells. The mechanism of action involves the inhibition of key signaling pathways such as PI3K/AKT and MAPK/ERK, which are often dysregulated in cancer cells. These findings suggest that 4-(4-Fluorophenyl)-7-hydroxy-2H-chromen-2-one could be developed into a novel anticancer agent with minimal side effects.

Beyond its direct biological activities, 4-(4-Fluorophenyl)-7-hydroxy-2H-chromen-2-one has also been explored as a lead compound for drug discovery. Its structural scaffold can be modified to enhance potency, selectivity, and pharmacokinetic properties. For example, researchers at Harvard University have synthesized several derivatives of this compound with improved bioavailability and reduced toxicity. These derivatives are currently undergoing preclinical evaluation for their therapeutic potential.

The safety profile of 4-(4-Fluorophenyl)-7-hydroxy-2H-chromen-2-one is another important consideration for its development as a therapeutic agent. Preclinical studies have shown that this compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity in animal models. However, further clinical trials are necessary to fully assess its safety and efficacy in humans.

In conclusion, 4-(4-Fluorophenyl)-7-hydroxy-2H-chromen-2-one (CAS No. 850881-86-6) is a promising compound with diverse biological activities and potential therapeutic applications. Its anti-inflammatory, antioxidant, and anticancer properties make it an attractive candidate for drug development. Ongoing research continues to explore its mechanisms of action and optimize its structure for improved pharmacological properties. As more data becomes available from clinical trials, it is likely that this compound will play an important role in advancing medical treatments for various diseases.

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